Intrinsic Stability: Parent 2-Aminofuran Cannot Be Isolated; 3-Aminofuran Derivatives Are Viable Synthetic Intermediates
The parent 2-aminofuran (1, R₁=R₂=R₃=H) is too unstable to be isolated or even trapped in useful yield, attributed to facile imine tautomerism and subsequent ring-opening to 4-hydroxybutyronitrile [1]. By contrast, 3-aminofuran derivatives—including the 2-methyl and 2,5-dimethyl congeners reported as early as 1937—are isolable and synthetically tractable, with the parent 3-aminofuran (CAS 29212-69-9) now commercially available as a neat compound [1]. This represents a binary isolability threshold: the 2-amino isomer yields zero isolable product under standard conditions, whereas the 3-amino isomer can be obtained, stored, and employed as a discrete chemical entity.
| Evidence Dimension | Isolability of parent (unsubstituted) aminofuran |
|---|---|
| Target Compound Data | Parent 3-aminofuran: commercially available (CAS 29212-69-9); 2-Me and 2,5-diMe derivatives isolated (reported 1937) |
| Comparator Or Baseline | Parent 2-aminofuran (furan-2-amine, CAS 29212-67-7): zero isolable yield — 'too unstable to be isolated or even trapped in useful yield' |
| Quantified Difference | Binary: non-isolable (0% yield) vs. isolable (commercially supplied at ≥95% purity) |
| Conditions | Literature assessment encompassing synthetic efforts up to 2005; commercial availability validated as of 2025 |
Why This Matters
Procurement of the 2-amino isomer as a free base for synthetic use is fundamentally impossible, making furan-3-amine the only viable unsubstituted furan-amine building block available to the research community.
- [1] Ramsden, C.A.; Milata, V. 2-Aminofurans and 3-Aminofurans. Advances in Heterocyclic Chemistry, 2006, Vol. 92, pp. 1–54. DOI: 10.1016/S0065-2725(06)92001-7. View Source
